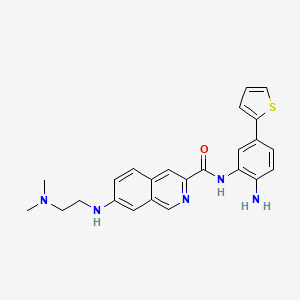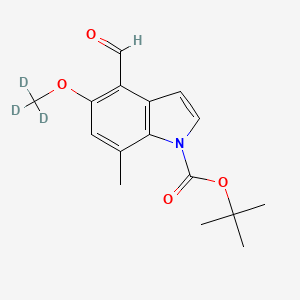
Tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its tert-butyl ester, formyl, methyl, and trideuteriomethoxy substituents on the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate typically involves multiple steps:
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Trideuteriomethoxylation: The trideuteriomethoxy group is introduced using trideuteriomethanol in the presence of a suitable catalyst.
Esterification: The tert-butyl ester is formed using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing production rates .
Chemical Reactions Analysis
Types of Reactions
Substitution: The trideuteriomethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated as a precursor for the development of novel pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways: Modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate: .
Tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate: .
Tert-butyl 5-methoxy-1H-indole-1-carboxylate: .
Uniqueness
Tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate is unique due to the presence of the trideuteriomethoxy group, which imparts distinct physicochemical properties and potential biological activities compared to its non-deuterated analogs.
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
292.34 g/mol |
IUPAC Name |
tert-butyl 4-formyl-7-methyl-5-(trideuteriomethoxy)indole-1-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-10-8-13(20-5)12(9-18)11-6-7-17(14(10)11)15(19)21-16(2,3)4/h6-9H,1-5H3/i5D3 |
InChI Key |
GCQVVLKDJOMDOY-VPYROQPTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C2=C(C(=C1)C)N(C=C2)C(=O)OC(C)(C)C)C=O |
Canonical SMILES |
CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13907726.png)
![2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13907741.png)
![(3R)-3-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B13907746.png)
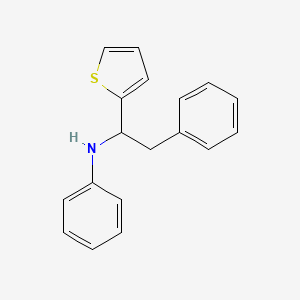
![[3-[6-(Pyridin-2-ylmethoxy)-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazol-5-yl]methanol](/img/structure/B13907748.png)
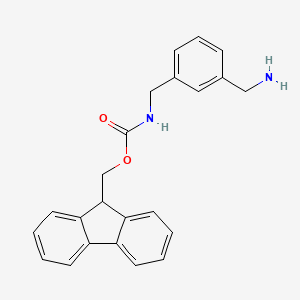

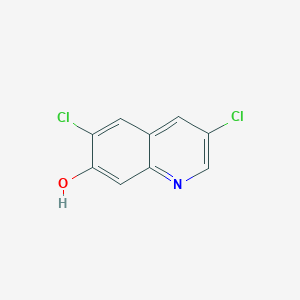
![Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B13907766.png)
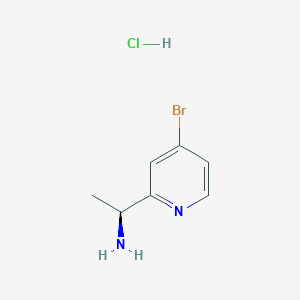
![[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907786.png)
